Bromocyclooctane is a highly valuable eight-membered cyclic alkyl halide utilized extensively as a bulky, lipophilic building block in pharmaceutical synthesis, organocatalyst design, and advanced materials [1]. Unlike standard six-membered rings, the cyclooctyl moiety adopts a flexible boat-chair conformation that imparts unique steric shielding and transannular strain. As a primary electrophile and Grignard precursor, the bromide leaving group offers an optimal balance of reactivity and stability, enabling efficient C-C and C-heteroatom bond formations that are otherwise sluggish with the corresponding chloride. Its distinct steric volume makes it a critical raw material for synthesizing conformationally locked N-heterocyclic carbene (NHC) ligands [1] and directing late-stage meta-selective functionalizations[2].
Substituting bromocyclooctane with bromocyclohexane or chlorocyclooctane fundamentally alters reaction pathways and yields, making generic substitution unviable for precise synthetic workflows. The smaller bromocyclohexane lacks the requisite steric bulk to enforce conformational rigidity in bulky ligands and completely reverses regioselectivity (e.g., from meta to ortho) in transition-metal-catalyzed C-H alkylations [1]. Conversely, attempting to substitute with chlorocyclooctane drastically reduces initiation rates in radical-mediated cross-couplings and Grignard formations due to the higher bond dissociation energy of the C-Cl bond [2]. Furthermore, alternative leaving groups like cyclooctyl tosylates frequently suffer from competitive E2 elimination driven by the inherent transannular strain of the eight-membered ring, making the bromide the strictly preferred procurement choice for high-yielding substitution reactions.
In ruthenium-catalyzed C-H alkylations of arylpyrazoles, the choice of cyclic alkyl bromide dictates the site-selectivity of the reaction. Bromocyclohexane predominantly directs alkylation to the ortho-position. In stark contrast, the larger steric profile of bromocyclooctane completely shifts the reaction pathway, preferentially furnishing the meta-alkylated product with high selectivity [1]. This regiodivergence is driven by the specific steric hindrance of the eight-membered ring during the C-C bond formation step.
| Evidence Dimension | Regioselectivity (ortho vs. meta) |
| Target Compound Data | Bromocyclooctane yields predominantly meta-alkylated products. |
| Comparator Or Baseline | Bromocyclohexane yields predominantly ortho-alkylated products. |
| Quantified Difference | Complete inversion of site-selectivity (ortho to meta) based solely on ring size. |
| Conditions | Ruthenium-catalyzed C-H alkylation of arylpyrazoles at 120 °C. |
Procuring the eight-membered ring is essential for chemists targeting meta-functionalized API derivatives where standard six-membered rings would yield the incorrect isomer.
Bromocyclooctane serves as a highly efficient alkyl radical precursor in iron-catalyzed reductive couplings with terminal arylalkynes, achieving excellent yields of Z-olefins. Under these conditions, the bromide leaving group is easily activated by iron(I) intermediates, yielding Z:E selectivities greater than 12:1[1]. Chlorides and tosylates fail to initiate this radical pathway as efficiently, while the specific steric bulk of the cyclooctyl group helps dictate the high Z-stereoselectivity during the carbometalation step.
| Evidence Dimension | Z:E Stereoselectivity and Reactivity |
| Target Compound Data | Bromocyclooctane achieves >12:1 Z:E selectivity in Fe-catalyzed reductive coupling. |
| Comparator Or Baseline | Alkyl chlorides/tosylates (sluggish reactivity) and smaller rings (lower steric control). |
| Quantified Difference | >12:1 Z:E ratio and rapid radical initiation compared to unreactive chlorides. |
| Conditions | Fe-catalyzed reductive coupling with terminal arylalkynes using zinc reductant. |
Buyers synthesizing complex stereodefined alkenes must select the bromide over the chloride to ensure efficient catalyst turnover and high Z-selectivity.
When synthesizing bulky naphthyl-based imidazolinium salts for NHC ligands, the steric demand of the alkyl substituent is critical for preventing conformer interconversion. Grignard reagents derived from bromocyclooctane successfully couple with 2-bromonaphthalene (72% yield) to create highly hindered side chains. This massive steric bulk locks the resulting NHC ligand into a stable anti-conformation with ratios up to 95:5 [1]. Smaller rings like cyclohexyl do not provide sufficient steric shielding to prevent fluxional behavior at elevated temperatures.
| Evidence Dimension | Conformer Ratio (anti:syn) |
| Target Compound Data | Cyclooctyl-substituted ligands achieve up to 95:5 anti:syn conformer ratio. |
| Comparator Or Baseline | Smaller cycloalkyl substituents (e.g., cyclohexyl) allow rapid interconversion. |
| Quantified Difference | Near-complete conformational locking (95:5) vs. fluxional mixtures. |
| Conditions | NMR analysis of naphthyl-based imidazolinium salts in solution. |
For catalyst procurement, the cyclooctyl group is mandatory to achieve the rigid chiral environments required for high enantioselectivity in organocatalytic reactions.
Bromocyclooctane exhibits unique docking behavior in the active site of Unspecific Peroxygenases (e.g., MroUPO), allowing for highly regioselective remote C-H functionalization. Due to its specific boat-chair conformation, bromocyclooctane undergoes direct hydroxylation at the C-4 position with up to 99% regioselectivity, forming valuable bifunctional synthons [1]. Linear haloalkanes or smaller rings dock differently, leading to lower site-specificity or oxidation at adjacent carbons.
| Evidence Dimension | Regioselectivity of enzymatic hydroxylation |
| Target Compound Data | Up to 99% regioselectivity at the C-4 position. |
| Comparator Or Baseline | Linear haloalkanes and smaller cycloalkanes. |
| Quantified Difference | Near-perfect (99%) remote-site selectivity driven by eight-membered ring docking. |
| Conditions | Oxidation by Marasmius rotula unspecific peroxygenase (MroUPO). |
Enables the direct, green synthesis of 4-bromocyclooctanone derivatives, making it a highly specific precursor for advanced pharmaceutical building blocks.
Because bromocyclooctane directs transition-metal-catalyzed C-H alkylations to the meta-position (unlike bromocyclohexane's ortho-direction), it is the preferred reagent for synthesizing meta-substituted arylpyrazole derivatives in pharmaceutical libraries [1].
The extreme steric bulk of the cyclooctyl group makes bromocyclooctane an ideal Grignard precursor for manufacturing naphthyl-based N-heterocyclic carbenes. It locks the catalysts into an anti-conformation, which is essential for achieving high enantioselectivity in asymmetric organocatalysis [2].
In industrial workflows utilizing iron-catalyzed cross-couplings, bromocyclooctane is selected over chlorocyclooctane to efficiently generate alkyl radicals, enabling the high-yield, stereoselective synthesis of Z-olefins from terminal alkynes [3].
Bromocyclooctane is specifically chosen for enzymatic oxidation using unspecific peroxygenases, where its unique ring conformation allows for 99% regioselective C-4 hydroxylation, providing a scalable, green route to complex bifunctional building blocks[4].
Irritant;Environmental Hazard